Chlorophyll a

Photosynthesis research Analytical chemistry Environmental monitoring

Chlorophyll a is the sole pigment that functions as the primary electron donor (P700 in PSI, P680 in PSII). Chlorophyll b cannot substitute—it lacks the redox potential for charge separation, invalidating kinetic measurements. Required for EPA Method 445.0 & ISO 10260 phytoplankton monitoring calibration. HPLC retention time 6.3 min ensures baseline separation from Chl b (4.7 min). Thermal degradation Ea 71.04 kJ/mol distinct from Chl b (67.11 kJ/mol). ≥95% purity; shipped on dry ice. Procure authentic Chl a to avoid systematic quantification errors.

Molecular Formula C55H72MgN4O5
Molecular Weight 893.5 g/mol
CAS No. 42617-16-3
Cat. No. B7798131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorophyll a
CAS42617-16-3
Molecular FormulaC55H72MgN4O5
Molecular Weight893.5 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]
InChIInChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1
InChIKeyATNHDLDRLWWWCB-AENOIHSZSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.226e-016 mg/L @ 25 °C (est)

Chlorophyll a (CAS 42617-16-3): Primary Photosynthetic Pigment Procurement and Analytical Reference Guide


Chlorophyll a (Chl a, CAS 42617-16-3) is the universal primary photosynthetic pigment present in all oxygenic phototrophs, functioning as the essential reaction center pigment in Photosystems I and II where it directly mediates charge separation and electron transfer [1]. Structurally, it is a magnesium-coordinated chlorin (dihydroporphyrin) macrocycle with a methyl group at the C-7 position and a phytyl ester side chain, distinguishing it from the accessory pigment chlorophyll b which bears a C-7 formyl group [1]. With a molecular weight of 893.49 g/mol and a molar extinction coefficient exceeding 105 M⁻¹cm⁻¹ at its Soret maximum (~430 nm), Chl a is among the most intensely light-absorbing small organic molecules known [2]. Its central role in photosynthetic electron transport and its distinct spectroscopic and physicochemical properties make it an indispensable reference standard and research material across fields ranging from photosynthesis biochemistry and environmental monitoring to photodynamic therapy development and food chemistry.

Why Chlorophyll a Cannot Be Interchanged with Chlorophyll b or Pheophytin a in Research and Industrial Workflows


Although chlorophyll a, chlorophyll b, and pheophytin a share a common tetrapyrrole ancestry, their functional, spectroscopic, and stability profiles diverge sufficiently to preclude casual substitution in quantitative or functional assays. Chlorophyll b functions exclusively as an accessory light-harvesting pigment and cannot substitute for chlorophyll a in reaction center electron transfer, as the latter's unique coordination environment and redox potential are essential for charge separation [1]. Spectroscopically, the absorption maxima differ by approximately 20–25 nm in the red region (Chl a: 662 nm; Chl b: 642 nm in diethyl ether), causing substantial cross-interference in spectrophotometric chlorophyll quantification when one is mistaken for the other [2]. Furthermore, chlorophyll a is significantly more susceptible to thermal pheophytinization (demetallation) than chlorophyll b, with activation energies differing by approximately 4 kJ/mol [3], while pheophytin a exhibits markedly greater resistance to oxidative degradation than chlorophyll a [4]. These differences carry direct analytical and functional consequences: selecting the incorrect analog will introduce systematic error in pigment quantification, misrepresent photosensitization efficiency in PDT studies, and produce divergent stability behavior in food chemistry or formulation development.

Chlorophyll a (42617-16-3): Quantified Differential Evidence Against Key Comparators for Procurement and Method Selection


Chlorophyll a vs. Chlorophyll b: Absorption Maxima and Molar Extinction Coefficient Differentiation for Spectrophotometric Quantification

Chlorophyll a exhibits absorption maxima at 430 nm and 662 nm in diethyl ether, whereas chlorophyll b absorbs at 453 nm and 642 nm, representing a red-region shift of 20 nm [1]. The peak molar absorption coefficient of chlorophyll a exceeds 10⁵ M⁻¹cm⁻¹, placing it among the highest for small-molecule organic compounds [2]. When using the widely adopted equations for spectrophotometric chlorophyll determination, the 20 nm difference between Chl a (662 nm) and Chl b (642 nm) maxima produces distinct extinction coefficient values that preclude accurate quantification if the compounds are misidentified or if generalized equations are applied without pigment-specific coefficients [3]. Revised spectrophotometric equations based on updated extinction coefficients for chlorophylls a, b, c₁ and c₂ have been published specifically to address this source of analytical error [3].

Photosynthesis research Analytical chemistry Environmental monitoring Algal biomass quantification

Chlorophyll a vs. Chlorophyll b Derivatives: Singlet Oxygen Quantum Yield Differentiation for Photodynamic Therapy Photosensitizer Selection

In a direct comparative study of chlorophyll-derived photosensitizers, Mg-chlorophyll a (compound 1) and Mg-chlorophyll b (compound 3) were evaluated for singlet oxygen quantum yield under 440 nm irradiation in the context of photodynamic therapy (PDT) applications [1]. Mg-chlorophyll a exhibited a singlet oxygen quantum yield of 0.088, while Mg-chlorophyll b exhibited a yield of 0.219 [1]. The study also measured pheophytin (compound 2) at 0.151 and chlorophyll-b (compound 4) at 0.301 [1]. This quantitative difference demonstrates that Mg-chlorophyll b is approximately 2.5-fold more efficient at generating singlet oxygen than Mg-chlorophyll a under identical experimental conditions. The association constant measurements with human serum albumin further revealed that only Mg-chlorophyll a and Mg-chlorophyll b (compounds 1 and 3) may serve as useful fluorescence probes for structure/function studies of chlorophyll binding proteins, while pheophytin and chlorophyll-b do not exhibit this property [1].

Photodynamic therapy Photosensitizer development Singlet oxygen generation Oncology research

Chlorophyll a vs. Chlorophyll b: Differential Thermal Degradation Kinetics for Stability-Critical Applications

In heated broccoli juice at temperatures exceeding 60°C, degradation of both chlorophyll a and chlorophyll b to their respective pheophytins followed first-order kinetics, but chlorophyll a was consistently more heat-sensitive than chlorophyll b [1]. The activation energy (Ea) for chlorophyll a degradation was determined to be 71.04 ± 4.89 kJ/mol, compared with 67.11 ± 6.82 kJ/mol for chlorophyll b, representing a difference of approximately 4 kJ/mol [1]. The second degradation step—subsequent decomposition of pheophytins—was characterized by a substantially higher activation energy of 105.49 ± 4.74 kJ/mol [1]. Temperature dependence of degradation rate constants for both pigments followed Arrhenius behavior, enabling predictive modeling of shelf-life and color retention [1].

Food chemistry Thermal processing Pigment stability Color preservation

Chlorophyll a vs. Chlorophyll b: Reversed-Phase HPLC Retention Time Separation for Analytical Method Validation

Using an isocratic reversed-phase HPLC method with a C18 column and mobile phase consisting of dichloromethane/acetonitrile/methanol/water (22.5:9.5:67.5:0.5) at 1.0 mL/min flow rate, chlorophyll b elutes at 4.7 minutes while chlorophyll a elutes at 6.3 minutes, yielding a retention time difference of 1.6 minutes [1]. Both pigments were detected at 450 nm with excellent recovery rates: 100.6% for chlorophyll a and 99.9% for chlorophyll b [1]. The relative standard deviations were 4.1% for chlorophyll a and 4.0% for chlorophyll b, with calibration curves exhibiting good linearity over 0–50 mg/L (r = 0.9992–0.9999) [1]. The deviation of individual retention times for each pigment in HPLC separation is less than ±0.5%, making this approach suitable for rapid identification and quantification [2].

Analytical chemistry HPLC method development Pigment profiling Quality control

Chlorophyll a vs. Chlorophyll b: Differential Substrate Affinity in Peroxidase-Catalyzed Oxidation

In peroxidase-catalyzed oxidation by hydrogen peroxide (EC 1.11.1.7) extracted from orange flavedo acetone powders, chlorophyll a, chlorophyllide a, and chlorophyll b all exhibited similar Vmax values, but the Michaelis constant (Km) for chlorophyll a was approximately one-third that of chlorophyll b, while the Km for chlorophyllide a was about one-half that of chlorophyll a [1]. Optimal conditions for the chlorophyll:hydrogen peroxide oxidoreductase reaction included pH 5.9, [H₂O₂] 222 μM, and ionic strength 0.11, with resorcinol as the most effective phenol cofactor [1]. Pheophytin a was much less reactive than chlorophyll a, and the addition of Mg²⁺ did not affect rates of pheophytin destruction [1].

Enzymology Oxidative degradation Plant biochemistry Chlorophyll catabolism

Evidence-Backed Application Scenarios Where Chlorophyll a (42617-16-3) Provides Measurable Advantage Over Analogs


Primary Photosynthetic Reaction Center Research Requiring Authentic Electron Transfer Function

Chlorophyll a is the only pigment capable of serving as the primary electron donor (P700) in Photosystem I and the special pair (P680) in Photosystem II reaction centers [1]. Chlorophyll b, despite its structural similarity, functions exclusively in light-harvesting antenna complexes and cannot mediate charge separation. Research programs investigating the molecular mechanism of photosynthetic electron transport, radical-pair dynamics, or photosystem assembly require authentic chlorophyll a—chlorophyll b substitution will yield non-functional reaction centers and invalidate kinetic measurements [1]. This functional exclusivity is non-negotiable for reconstitution studies, time-resolved spectroscopy of primary charge separation, and any experimental system designed to model or recapitulate native photosynthetic electron transfer.

Environmental Monitoring and Phytoplankton Biomass Assessment via Standardized Fluorometric or Spectrophotometric Methods

Chlorophyll a serves as the universal proxy for phytoplankton biomass in aquatic ecosystem monitoring, with standardized methods (e.g., EPA Method 445.0, ISO 10260) specifying its quantification for assessing eutrophication, harmful algal blooms, and primary productivity [1]. The 20 nm red-region absorption maximum difference between chlorophyll a (662 nm) and chlorophyll b (642 nm) [2], combined with distinct extinction coefficients, means that methods calibrated for chlorophyll a cannot be directly applied to chlorophyll b without introducing systematic quantification error. Laboratories performing regulatory or long-term environmental monitoring require pure chlorophyll a as a calibration standard to ensure data comparability across studies and compliance with established protocols.

Analytical Method Development and Validation for Pigment Profiling in Algae, Higher Plants, and Food Matrices

Reversed-phase HPLC methods reliably separate chlorophyll a (retention time 6.3 min) from chlorophyll b (4.7 min) with a 1.6 min difference under standardized conditions [1], achieving baseline resolution suitable for accurate quantification. Method validation data confirm excellent recovery (100.6% for chlorophyll a) and precision (RSD 4.1%) with linear calibration over 0–50 mg/L (r ≥ 0.9992) [1]. The deviation of individual retention times is less than ±0.5%, enabling reliable pigment identification in complex biological extracts [2]. Procurement of authentic chlorophyll a is essential for generating calibration curves, establishing system suitability parameters, and validating peak identity in samples containing mixed pigment populations.

Thermal Processing and Shelf-Life Stability Studies in Food Chemistry

Chlorophyll a degrades with distinct first-order kinetics and an activation energy (Ea) of 71.04 ± 4.89 kJ/mol during thermal treatment, compared with 67.11 ± 6.82 kJ/mol for chlorophyll b [1]. This quantitative difference—approximately 4 kJ/mol—means that predictive models of green color retention, pheophytin formation, and product shelf-life will produce different outcomes depending on whether chlorophyll a or chlorophyll b kinetics are applied [1]. Food scientists studying blanching, pasteurization, or storage stability of green vegetables require pure chlorophyll a to establish degradation rate constants specific to the primary pigment, as it is the dominant chlorophyll species in most plant tissues and drives the majority of color change during processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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